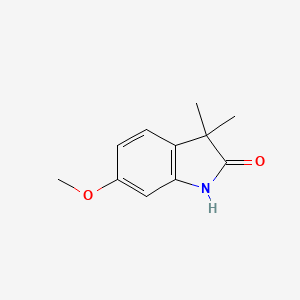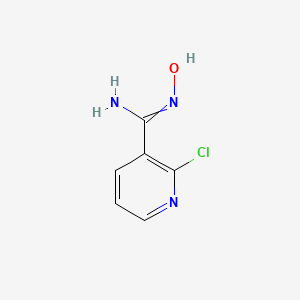
2-chloro-N'-hydroxypyridine-3-carboximidamide
Overview
Description
2-chloro-N'-hydroxypyridine-3-carboximidamide is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its specific interactions and reactions, which have been extensively studied in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-N'-hydroxypyridine-3-carboximidamide involves several steps, including the use of specific reagents and conditions. One of the common synthetic routes includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
2-chloro-N'-hydroxypyridine-3-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, manganese catalysts, and magnesium metal. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the C-H alkylation reaction is one of the key reactions involving this compound .
Scientific Research Applications
2-chloro-N'-hydroxypyridine-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular interactions. In medicine, it is being explored for its potential therapeutic applications, including its role in inhibiting specific molecular targets and pathways . Additionally, it has industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N'-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular sites on target molecules, thereby influencing their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-chloro-N'-hydroxypyridine-3-carboximidamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include cephalosporins, which are a class of β-lactam antibiotics . While these compounds share some structural similarities, this compound has distinct properties and applications that set it apart. The comparison of 2-D and 3-D neighboring relationships can provide further insights into the unique characteristics of this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and interactions make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-chloro-N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCUAFXCQFZXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468068-58-8 | |
| Record name | 2-Chloro-N-hydroxy-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468068-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

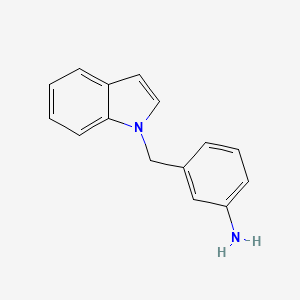

![2,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amine](/img/structure/B8806774.png)
![Methyl 2-(6-methoxybenzo[D]isoxazol-3-YL)acetate](/img/structure/B8806775.png)
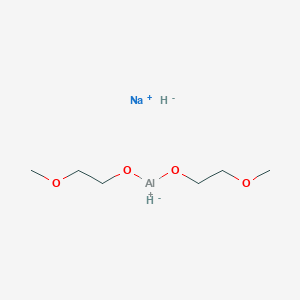
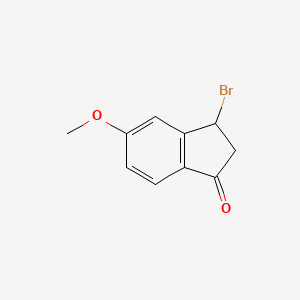

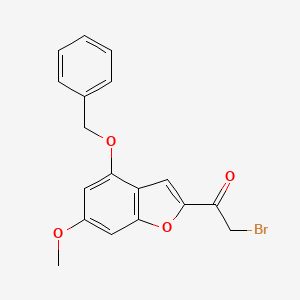
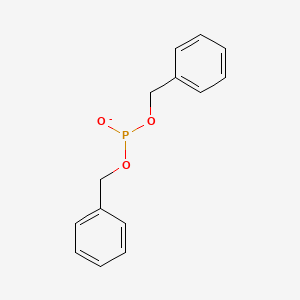

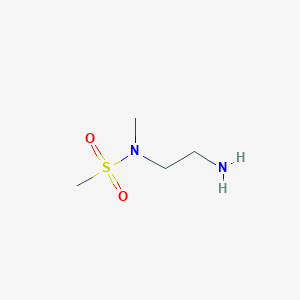

![methyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8806847.png)
